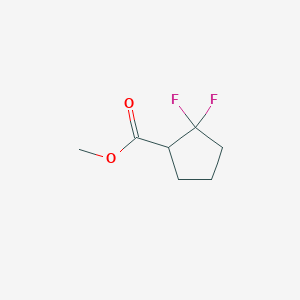

Methyl 2,2-difluorocyclopentane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 2,2-difluorocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O2/c1-11-6(10)5-3-2-4-7(5,8)9/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOMQPMDUPEXSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC1(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2,2-difluorocyclopentane-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically validated synthetic route to Methyl 2,2-difluorocyclopentane-1-carboxylate, a valuable fluorinated building block for the pharmaceutical and agrochemical industries. The synthesis is presented in two main parts: the preparation of the precursor, Methyl 2-oxocyclopentanecarboxylate, via the Dieckmann condensation, followed by its geminal difluorination. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also insights into the mechanistic rationale and safety considerations inherent in the synthesis.

Introduction

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. This has led to a surge in the development of fluorinated compounds in medicinal chemistry and materials science. The gem-difluoro moiety, in particular, is a common motif in many bioactive molecules, serving as a stable isostere for a carbonyl group. This compound is a key intermediate that provides access to a range of more complex fluorinated cyclopentane derivatives. This guide details a reliable synthetic pathway to this important compound.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves the disconnection of the carbon-fluorine bonds, identifying a ketone as the immediate precursor. This leads back to Methyl 2-oxocyclopentanecarboxylate, a well-known β-keto ester. This precursor can, in turn, be synthesized through an intramolecular Dieckmann condensation of a linear diester, namely dimethyl adipate.

Caption: Retrosynthetic pathway for this compound.

Part I: Synthesis of Methyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation

The Dieckmann condensation is a named reaction in organic chemistry that involves the intramolecular cyclization of a diester with a strong base to form a β-keto ester.[1] For the synthesis of Methyl 2-oxocyclopentanecarboxylate, dimethyl adipate is treated with a base such as sodium methoxide.[2] The reaction proceeds through the formation of an enolate at one of the α-carbons, which then undergoes an intramolecular nucleophilic attack on the other ester carbonyl. Subsequent elimination of a methoxide ion yields the cyclic β-keto ester.

Experimental Protocol: Dieckmann Condensation

This protocol is adapted from established industrial methods.[2]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Dimethyl Adipate | 174.19 | 300 kg | 1722.2 | Starting material |

| Sodium Methoxide | 54.02 | 120 kg | 2221.4 | Base |

| N,N-Dimethylformamide (DMF) | 73.09 | 1000 kg | - | Solvent |

| Toluene | 92.14 | 800 kg | - | Extraction Solvent |

| 30% Hydrochloric Acid | 36.46 | 200 kg | - | For acidification |

| Water | 18.02 | 80 kg | - | For washing |

Procedure:

-

Reaction Setup: Charge a suitable reactor with N,N-Dimethylformamide (DMF) and sodium methoxide. Stir the mixture for 20-40 minutes to ensure homogeneity.

-

Heating: Heat the mixture to approximately 90-110°C.

-

Addition of Diester: Slowly add dimethyl adipate to the reactor while maintaining the temperature.

-

Reflux: Once the addition is complete, maintain the reaction mixture at reflux for 8-10 hours. During this time, the by-product, methanol, can be collected via condensation.

-

Solvent Removal: After the reaction is complete, cool the mixture and remove the DMF under reduced pressure.

-

Work-up:

-

Cool the residue to approximately 40°C and add toluene with vigorous stirring.

-

Add 30% hydrochloric acid and water to acidify the mixture.

-

Allow the layers to separate and collect the organic phase.

-

Wash the organic phase with water.

-

-

Purification:

-

Transfer the organic phase to a distillation apparatus.

-

Remove the toluene by distillation under reduced pressure.

-

Further vacuum fractionation of the residue will yield the pure Methyl 2-oxocyclopentanecarboxylate.[2]

-

Caption: Workflow for the synthesis of Methyl 2-oxocyclopentanecarboxylate.

Part II: Geminal Difluorination of Methyl 2-oxocyclopentanecarboxylate

The conversion of the carbonyl group in Methyl 2-oxocyclopentanecarboxylate to a gem-difluoro group is a key step. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this transformation.[3] DAST reacts with ketones to form a gem-difluoro compound through a nucleophilic fluorination mechanism. It is important to note that DAST is a hazardous substance and should be handled with appropriate safety precautions. A more thermally stable alternative is Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[4][5]

Experimental Protocol: Geminal Difluorination

This protocol is based on general procedures for the fluorination of ketones with DAST.[3]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) | Notes |

| Methyl 2-oxocyclopentanecarboxylate | 142.15 | 10.0 g | 0.070 mol | Starting material |

| Diethylaminosulfur Trifluoride (DAST) | 161.19 | 22.6 g (18.5 mL) | 0.140 mol | Fluorinating agent (2.0 equiv.) |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous solvent |

| Saturated Sodium Bicarbonate Solution | - | As needed | - | For quenching |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | Drying agent |

Procedure:

-

Reaction Setup: In a fume hood, dissolve Methyl 2-oxocyclopentanecarboxylate in anhydrous dichloromethane in a dry flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of DAST: Slowly add Diethylaminosulfur trifluoride (DAST) dropwise to the cooled solution. Caution: The reaction can be exothermic. Maintain the temperature at 0°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Quenching: Carefully and slowly quench the reaction by pouring the mixture into a stirred, ice-cold saturated solution of sodium bicarbonate. Caution: Gas evolution will occur.

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Caption: Workflow for the geminal difluorination of Methyl 2-oxocyclopentanecarboxylate.

Safety Considerations

-

Diethylaminosulfur Trifluoride (DAST): DAST is toxic, corrosive, and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Upon heating, DAST can decompose explosively.[5] It is recommended to use it at or below room temperature.

-

Quenching: The quenching of DAST with sodium bicarbonate solution is an exothermic process that releases gas. It must be done slowly and with adequate cooling.

Conclusion

This technical guide has outlined a reliable and well-documented two-step synthesis of this compound. The route begins with the industrially scalable Dieckmann condensation to produce the key ketoester intermediate, followed by a geminal difluorination using DAST. The provided protocols, along with the mechanistic insights and safety precautions, should serve as a valuable resource for researchers and professionals in the field of synthetic chemistry.

References

-

HTDCHEM. (2024, September 4). Methyl 2-oxocyclopentane carboxylate: Properties, Applications, and Synthesis. Retrieved from [Link]

-

PubMed. (2021, April 16). gem-Difluorination of Methylenecyclopropanes (MCPs) Featuring a Wagner-Meerwein Rearrangement: Synthesis of 2-Arylsubstituted gem-Difluorocyclobutanes. Retrieved from [Link]

- Google Patents. (n.d.). WO2018032796A1 - Novel 2-fluorocyclopropane carboxylic acid synthesis method.

-

ResearchGate. (n.d.). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C-C Bond Cleavage of Activated Ketones. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reaction of diethylaminosulfur trifluoride with diols. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of cyclopentanone-2-carboxylic acid methyl ester.

- Google Patents. (n.d.). US5493025A - Process for preparation of fluorinated beta-keto ester.

- Google Patents. (n.d.). US9765045B2 - Esterification of 2,5-furan-dicarboxylic acid.

-

RSC Publishing. (n.d.). Synthesis of β-ketoesters from renewable resources and Meldrum's acid. Retrieved from [Link]

- Google Patents. (n.d.). Process For The Preparation Of 2,2 Difluorocyclopropane Carboxylic Acid Derivatives.

-

Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

-

Wikipedia. (n.d.). Diethylaminosulfur trifluoride. Retrieved from [Link]

-

ResearchGate. (2024, December 5). (PDF) Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Diethylaminosulfur Trifluoride (DAST). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CN103333070B - Preparation method of cyclopentanone-2-carboxylic acid methyl ester - Google Patents [patents.google.com]

- 3. Diethylaminosulfur Trifluoride (DAST) [commonorganicchemistry.com]

- 4. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 5. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]

1H NMR spectrum of Methyl 2,2-difluorocyclopentane-1-carboxylate

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 2,2-difluorocyclopentane-1-carboxylate

Authored by: A Senior Application Scientist

Introduction: Navigating Complexity in Fluorinated Molecule Characterization

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique steric and electronic properties of fluorine can profoundly influence a compound's lipophilicity, metabolic stability, and binding affinity. This compound serves as an exemplary scaffold, combining the conformational constraints of a cyclopentane ring with the powerful electronic influence of a geminal difluoro group and a methyl ester.

However, the very features that make this molecule chemically interesting also introduce significant complexity into its structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H NMR spectrum, in particular, is far from trivial, governed by a dense network of proton-proton (H-H) and proton-fluorine (H-F) spin-spin couplings. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, moving from theoretical prediction to practical interpretation. It is designed for researchers and drug development professionals who require a deep, mechanistic understanding of how to approach the NMR analysis of similarly complex fluorinated structures.

Theoretical Framework: Predicting the ¹H NMR Spectrum

A robust analysis begins with a prediction of the spectral features based on fundamental principles. The structure of this compound presents five distinct proton environments, each with a unique chemical shift and an intricate splitting pattern.

Figure 1: Structure and Proton Numbering

Chemical Shift (δ) Assignments

The chemical shift of each proton is determined by its local electronic environment. The electron-withdrawing nature of the gem-difluoro and carboxylate groups will deshield adjacent protons, shifting their resonances downfield.

-

H1 (Methine Proton): This proton is alpha to the carboxylate group, a moderately electron-withdrawing substituent. It is also three bonds removed from the highly electronegative fluorine atoms. We predict its signal to appear significantly downfield, likely in the range of δ 2.8-3.2 ppm . For comparison, the alpha-proton in cyclopentanecarboxylic acid resonates around δ 2.76 ppm[1].

-

OCH₃ (Methyl Protons): The methyl protons of the ester group are shielded by the adjacent oxygen but are distant from the ring. They will appear as a sharp singlet in a highly predictable region, typically around δ 3.7 ppm .

-

H3 (Methylene Protons): These protons are vicinal to the two fluorine atoms. The powerful inductive effect of the CF₂ group will cause a substantial downfield shift. Furthermore, because H1 is a stereocenter, the two H3 protons are diastereotopic, meaning they are chemically inequivalent and will have different chemical shifts. We anticipate their complex multiplet to be centered around δ 2.2-2.6 ppm .

-

H5 (Methylene Protons): These protons are adjacent to the methine carbon (C1). They are also diastereotopic. Their chemical environment is similar to that of the β-protons in unsubstituted cyclopentane carboxylates, placing their resonance in the δ 1.9-2.2 ppm range[1].

-

H4 (Methylene Protons): Being the most remote from the electron-withdrawing groups, the H4 protons will be the most shielded of the ring protons. They are also diastereotopic and expected to resonate at the most upfield position, approximately δ 1.7-1.9 ppm .

Spin-Spin Coupling (J): The Source of Spectral Complexity

The multiplicity of each signal is dictated by J-coupling to neighboring protons and fluorine atoms. Fluorine-19 has a nuclear spin of I = ½ and 100% natural abundance, making H-F coupling a dominant feature of the spectrum[2].

-

Proton-Proton (H-H) Coupling:

-

Geminal Coupling (²JHH): Diastereotopic methylene protons (on C3, C4, and C5) will couple to each other. In saturated five-membered rings, ²JHH values are typically in the range of -10 to -15 Hz[3].

-

Vicinal Coupling (³JHH): Coupling occurs between protons on adjacent carbons (e.g., H1-H5, H3-H4, H4-H5). These values are conformationally dependent (via the Karplus relationship) and typically range from 6-8 Hz in aliphatic systems[3].

-

-

Proton-Fluorine (H-F) Coupling:

-

Vicinal Coupling (³JHF): The coupling between the fluorine atoms and the H3 protons is significant. The magnitude of ³JHF is highly dependent on the dihedral angle between the C-F and C-H bonds, with typical values ranging from 2 to 15 Hz[3]. In some rigid systems, it can be even larger[4].

-

Long-Range Coupling (⁴JHF): Four-bond coupling between the fluorine atoms and the H1 and H4 protons is also expected. While often smaller, these couplings can be significant, especially when the coupling pathway forms a "W" or planar zig-zag arrangement[5]. ⁴JHF values are typically in the 0.5-5 Hz range[3][6].

-

The combination of these couplings will result in highly complex, overlapping multiplets, particularly for the ring protons. Deciphering these patterns is the primary challenge in analyzing the spectrum.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a clean, high-resolution spectrum is paramount for accurate analysis. The causality behind each parameter choice is critical for overcoming the inherent spectral complexity.

Step-by-Step Methodology

-

Sample Preparation:

-

Analyte: Weigh approximately 5-10 mg of this compound. The higher concentration is chosen to ensure good signal-to-noise for observing smaller, long-range couplings.

-

Solvent: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is selected for its excellent solvating power for nonpolar to moderately polar compounds and for its single, easily identifiable residual solvent peak (δ ~7.26 ppm).

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

-

NMR Spectrometer Setup:

-

Instrument: A high-field NMR spectrometer (≥400 MHz, preferably 500 or 600 MHz) is required. A higher field strength increases chemical shift dispersion, which is essential for resolving the heavily overlapping multiplets of the cyclopentane ring protons.

-

Probe Tuning: Tune and match the NMR probe to the ¹H frequency to ensure maximum sensitivity and optimal pulse performance.

-

-

Acquisition Parameters:

-

Experiment: Perform a standard one-dimensional proton (zg30) experiment.

-

Spectral Width (SW): Set a spectral width of at least 12 ppm to ensure all signals are captured.

-

Number of Scans (NS): Acquire a minimum of 16 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): Use a relaxation delay of at least 2 seconds. This ensures that all protons, especially those with longer relaxation times, have fully relaxed before the next pulse, allowing for accurate signal integration.

-

Acquisition Time (AQ): Set an acquisition time of at least 3-4 seconds. A longer acquisition time leads to higher digital resolution in the resulting spectrum, which is crucial for accurately measuring small coupling constants.

-

-

Data Processing:

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor (LB) of 0.3 Hz before Fourier transformation. This enhances the signal-to-noise ratio without significantly sacrificing resolution.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction algorithm to ensure accurate peak integration and identification.

-

Referencing: Reference the spectrum by setting the TMS peak to δ 0.00 ppm.

-

Spectral Analysis and Interpretation

The resulting spectrum will be complex. A systematic approach, combining the predicted values with 2D NMR experiments (like COSY and HSQC), is the most reliable method for definitive assignment.

Predicted Spectral Data Summary

| Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Coupled To | Expected J (Hz) |

| OCH₃ | ~3.7 | Singlet (s) | - | - |

| H1 | 2.8 - 3.2 | Multiplet (m) | H5a, H5b, F, F | ³JHH ~7-9; ⁴JHF ~1-5 |

| H3a, H3b | 2.2 - 2.6 | Multiplet (m) | H3b/a, H4a, H4b, F, F | ²JHH ~12-15; ³JHH ~7-9; ³JHF ~5-15 |

| H5a, H5b | 1.9 - 2.2 | Multiplet (m) | H5b/a, H1, H4a, H4b | ²JHH ~12-15; ³JHH ~7-9 |

| H4a, H4b | 1.7 - 1.9 | Multiplet (m) | H4b/a, H3a, H3b, H5a, H5b, F, F | ²JHH ~12-15; ³JHH ~7-9; ⁴JHF ~1-5 |

Visualizing the Coupling Network

To fully appreciate the spin system, a coupling diagram is invaluable. It illustrates the through-bond relationships that give rise to the observed splitting patterns.

Figure 2: Spin-spin coupling network. Dashed lines represent vicinal H-H couplings, while dotted lines show key H-F couplings.

Conclusion: A Pathway to Structural Certainty

The ¹H NMR spectrum of this compound is a powerful illustration of how fluorine substitution dramatically increases spectral complexity. A successful analysis hinges on a multi-faceted approach: a strong theoretical prediction of chemical shifts and coupling constants, the acquisition of high-resolution data on a suitable high-field instrument, and a systematic assignment process, often aided by 2D NMR techniques. By understanding the underlying principles of H-F coupling and the diastereotopicity induced by the molecule's stereochemistry, researchers can confidently navigate these intricate spectra to achieve unambiguous structural verification, a critical step in the development of novel fluorinated compounds.

References

-

Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC, National Center for Biotechnology Information. [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]

-

Reich, H. J. 1H NMR Chemical Shifts. Organic Chemistry Data, University of Wisconsin. [Link]

-

Viesser, R. V., Ducati, L. C., Autschbach, J., & Tormena, C. F. (2016). NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling. Physical Chemistry Chemical Physics, 18(34), 23756-23764. [Link]

-

Gerig, J. T. (2001). Fluorine NMR. eMagRes. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

NMR Coupling Constants. Iowa State University Chemical Instrumentation Facility. [Link]

-

Nuclear Magnetic Resonance (NMR) of Alkenes. Chemistry LibreTexts. [Link]

-

Jonáš, J., Allerhand, A., & Gutowsky, H. S. (1965). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. The Journal of Chemical Physics, 42(10), 3396-3399. [Link]

-

Reich, H. J. Long-Range (4J and higher) Proton-Proton Couplings. Organic Chemistry Data, University of Wisconsin. [Link]

Sources

- 1. Cyclopentanecarboxylic acid(3400-45-1) 1H NMR spectrum [chemicalbook.com]

- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. pubs.aip.org [pubs.aip.org]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Infrared Spectral Profiling of Methyl 2,2-difluorocyclopentane-1-carboxylate

The following technical guide provides an in-depth spectral profiling of Methyl 2,2-difluorocyclopentane-1-carboxylate (CAS 1781329-42-7). This analysis synthesizes theoretical prediction with comparative experimental data from analogous fluorinated scaffolds to provide a robust reference for identification and characterization.

Executive Summary

This compound is a specialized fluorinated building block used in the synthesis of bioactive pharmaceutical ingredients. Its structural core combines a constrained cyclopentane ring with a gem-difluoro motif, imparting unique metabolic stability and lipophilicity profiles.

Accurate characterization of this compound relies heavily on Infrared (IR) Spectroscopy to distinguish it from non-fluorinated analogs and hydrolysis byproducts. This guide details the specific vibrational modes, focusing on the inductive influence of the

Compound Identification:

-

IUPAC Name: this compound[1]

-

CAS Number: 1781329-42-7[1]

-

Molecular Formula:

-

Molecular Weight: 164.15 g/mol

Theoretical Framework & Mechanistic Analysis

The IR spectrum of this compound is defined by the interplay between ring strain and the inductive effect of the fluorine substituents.

The Inductive Shift ( )

In a standard ester like methyl cyclopentanecarboxylate, the carbonyl (

-

Mechanism: The fluorine atoms exert a strong electron-withdrawing inductive effect (-I). This effect propagates through the

-bond framework ( -

Result: The

bond order increases slightly due to reduced polarization, leading to a hypsochromic shift (Blue Shift) of approximately 10–15 cm⁻¹. -

Prediction: The carbonyl peak for the 2,2-difluoro analog is expected in the 1750–1760 cm⁻¹ range.

Visualization of Inductive Vectors

The following diagram illustrates the structural forces affecting the vibrational frequencies.

Figure 1: Propagation of the inductive effect from the beta-fluorines to the carbonyl group, resulting in a higher frequency shift.

Spectral Analysis: Key Vibrational Modes

The following table summarizes the critical diagnostic bands. Values are derived from comparative analysis of analogous

Table 1: Diagnostic IR Bands

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Structural Insight |

| Ester Carbonyl | 1750 – 1760 | Strong | Primary Identifier. Shifted +10-15 cm⁻¹ vs. non-fluorinated analog (1740 cm⁻¹) due to | |

| Gem-Difluoro | 1150 – 1350 | Very Strong | Fingerprint. Multiple intense bands.[2] Often overlaps with C-O stretches but distinguishes the compound from non-fluorinated esters. | |

| Ester C-O | 1160 – 1200 | Strong | Characteristic of methyl esters. Likely coupled with C-F modes. | |

| Alkane C-H | 2850 – 2980 | Medium | Includes methoxy ( | |

| Ring Skeleton | Ring Breathing | 900 – 1000 | Weak-Med | Characteristic of the cyclopentane ring system. |

Detailed Band Interpretation

1. The Carbonyl Region (1700–1800 cm⁻¹)

This is the most reliable region for assessing purity.

-

Target Peak: A sharp, intense band at ~1755 cm⁻¹.

-

Impurity Alert: A broad shoulder at 1700–1720 cm⁻¹ indicates hydrolysis to the carboxylic acid (2,2-difluorocyclopentane-1-carboxylic acid).

2. The Fingerprint Region (1000–1400 cm⁻¹)

The presence of the gem-difluoro group creates a "forest" of strong absorptions in this region.

-

Unlike simple esters which have two distinct C-O bands, this compound will exhibit a complex multiplet structure due to the coupling of

and -

Differentiation: The intensity of the bands in the 1200–1300 cm⁻¹ region will be significantly higher than in methyl cyclopentanecarboxylate due to the high polarity of the C-F bond.

Experimental Protocol

To ensure data integrity, the following protocol is recommended for acquiring the spectrum. This method minimizes atmospheric interference and maximizes signal-to-noise ratio for the critical C-F region.

Sample Preparation (ATR Method)

Since the compound is a liquid at room temperature (predicted bp ~160-170°C), Attenuated Total Reflectance (ATR) is the preferred sampling technique.

-

Crystal Cleaning: Clean the diamond/ZnSe crystal with isopropanol. Ensure the background scan shows no residual peaks (especially at 2900 cm⁻¹ or 1700 cm⁻¹).

-

Background Collection: Acquire a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.

-

Sample Deposition: Place 10–20

of the neat liquid onto the crystal center. -

Acquisition:

-

Scans: 64 (to resolve complex fingerprint splitting).

-

Resolution: 2 cm⁻¹ (critical for separating C=O shifts).

-

Range: 4000 – 600 cm⁻¹.

-

Workflow Diagram

Figure 2: Step-by-step ATR-FTIR acquisition workflow for liquid fluorinated esters.

References

-

NIST Chemistry WebBook. Infrared Spectrum of Methyl Cyclopentanecarboxylate. National Institute of Standards and Technology. Available at: [Link]

-

ChemSrc. this compound (CAS 1781329-42-7).[1] Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Discussion of inductive effects on carbonyl frequencies).

- Lin-Vien, D., et al.The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Reference for C-F stretching frequencies in gem-difluoroalkanes).

Sources

An In-Depth Technical Guide to the Physical Properties of Methyl 2,2-difluorocyclopentane-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,2-difluorocyclopentane-1-carboxylate is a fluorinated organic compound of growing interest in the fields of medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and modified lipophilicity. As such, a thorough understanding of the physical properties of this compound is paramount for its effective use in research and development.

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. In light of the limited availability of experimentally determined data for this specific molecule, this guide also offers detailed, field-proven methodologies for the experimental determination of its key physical characteristics. Furthermore, data for the structurally related and well-characterized analog, Methyl 2-oxocyclopentanecarboxylate, is provided for comparative purposes.

Molecular Structure and Identification

Chemical Structure:

Key Identifiers:

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1781329-42-7 | [1] |

| Molecular Formula | C₇H₁₀F₂O₂ | [1][2] |

| Molecular Weight | 164.15 g/mol | [1][2] |

| Physical Form | Liquid | [1] |

Summary of Physical Properties

Due to the novelty of this compound, a complete set of experimentally verified physical properties is not yet available in the public domain. The following table summarizes the known information, predicted values from computational models, and experimental data for the analogous compound, Methyl 2-oxocyclopentanecarboxylate.

| Physical Property | This compound (Predicted) | Methyl 2-oxocyclopentanecarboxylate (Experimental) |

| Boiling Point | 162.3 °C (at 760 mmHg) | 105 °C (at 19 mmHg)[3][4] |

| Density | 1.21 g/cm³ | 1.145 g/mL (at 25 °C)[4] |

| Refractive Index (n_D_²⁰) | 1.398 | 1.456[4] |

Predicted values were obtained using commercially available computational software and should be considered as estimates. Experimental verification is recommended.

Experimental Determination of Physical Properties

The following section details the standard laboratory procedures for determining the key physical properties of a liquid organic compound such as this compound.

Boiling Point Determination (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[2][5] For small sample quantities, a micro-boiling point determination is ideal.

Methodology:

-

Sample Preparation: A small amount (0.5-1 mL) of the purified liquid is placed into a small-diameter test tube.

-

Capillary Tube Insertion: A melting point capillary tube is sealed at one end and placed, open-end down, into the liquid in the test tube.

-

Heating: The test tube is attached to a thermometer and heated in a suitable apparatus (e.g., a Thiele tube or a melting point apparatus with a boiling point function).[6]

-

Observation: As the liquid heats, a fine stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed.

-

Boiling Point Reading: The liquid will begin to cool, and the stream of bubbles will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[2][5]

Causality: The principle behind this method is that the stream of bubbles indicates that the vapor pressure of the liquid is greater than the external pressure. As the liquid cools, the vapor pressure decreases. The point at which the liquid enters the capillary is the point where the vapor pressure of the liquid is equal to the external pressure.

Density Measurement

Density is a fundamental physical property defined as the mass of a substance per unit volume.[1]

Methodology:

-

Pycnometer Selection: A pycnometer (a small, calibrated glass flask) of a suitable volume is cleaned, dried, and its mass is accurately weighed.

-

Sample Filling: The pycnometer is filled with the liquid, ensuring no air bubbles are trapped. The stopper is carefully inserted, and any excess liquid is wiped from the exterior.

-

Weighing: The filled pycnometer is weighed to determine the mass of the liquid.

-

Volume Calibration: The volume of the pycnometer is precisely determined by repeating the process with a reference liquid of known density (e.g., deionized water).

-

Calculation: The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Causality: This method provides a highly accurate density measurement by precisely determining both the mass and the volume of the liquid sample.

Refractive Index Measurement

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.[7] It is a characteristic property that is sensitive to temperature and the wavelength of light used.

Methodology:

-

Instrument Calibration: An Abbe refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of the liquid are placed on the prism of the refractometer.[8]

-

Measurement: The prisms are closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Causality: The Abbe refractometer works on the principle of total internal reflection. The angle at which this occurs is dependent on the refractive indices of the prism and the liquid sample, allowing for a direct measurement of the liquid's refractive index.

Spectroscopic Characterization (Analog Compound)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of Methyl 2-oxocyclopentanecarboxylate would show characteristic signals for the methoxy group (a singlet around 3.7 ppm) and the protons on the cyclopentanone ring (multiplets in the region of 1.8-2.5 ppm).[9]

-

¹³C NMR: The carbon NMR spectrum would show a carbonyl signal for the ester at around 170 ppm, a ketone carbonyl signal around 215 ppm, a methoxy carbon signal around 52 ppm, and signals for the cyclopentane ring carbons.[10]

For this compound, the presence of the two fluorine atoms would introduce significant complexity to the NMR spectra due to C-F and H-F coupling. The carbon attached to the two fluorine atoms would appear as a triplet in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 2-oxocyclopentanecarboxylate shows strong absorption bands corresponding to the C=O stretching vibrations of the ketone (around 1740 cm⁻¹) and the ester (around 1730 cm⁻¹).[10] For this compound, one would expect to see a strong C=O stretch for the ester and strong C-F stretching bands, typically in the region of 1000-1400 cm⁻¹.

Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a novel liquid ester like this compound.

Caption: Workflow for the physical characterization of a novel liquid ester.

Conclusion

This technical guide has provided the currently available and predicted physical property data for this compound. The significant impact of fluorination on the properties of organic molecules underscores the importance of accurate physical characterization. For researchers and developers working with this and similar novel compounds, the detailed experimental methodologies provided herein offer a robust framework for obtaining reliable physical data. As research into fluorinated compounds continues to expand, it is anticipated that experimental data for this compound will become available, further enriching our understanding of this promising molecule.

References

Sources

- 1. wjec.co.uk [wjec.co.uk]

- 2. Video: Boiling Points - Procedure [jove.com]

- 3. Methyl 2-oxocyclopentanecarboxylate 95 10472-24-9 [sigmaaldrich.com]

- 4. Methyl 2-cyclopentanonecarboxylate | 10472-24-9 [chemicalbook.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. phillysim.org [phillysim.org]

- 7. davjalandhar.com [davjalandhar.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Cyclopentanecarboxylic acid, 2-oxo-, methyl ester | C7H10O3 | CID 66328 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 2,2-difluorocyclopentane-1-carboxylate: A Keystone Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. Within this context, the gem-difluoromethylene group has emerged as a particularly valuable motif. This guide provides a comprehensive technical overview of Methyl 2,2-difluorocyclopentane-1-carboxylate, a fluorinated building block of significant interest in the design and synthesis of novel therapeutics. We will delve into its chemical architecture, explore a robust synthetic methodology for its preparation, detail its analytical characterization, and discuss its potential applications in the landscape of contemporary drug development.

Introduction: The Strategic Advantage of Fluorine in Medicinal Chemistry

The introduction of fluorine atoms into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic profiles. The replacement of a methylene group with a gem-difluoromethylene unit, as seen in this compound, offers several distinct advantages. The high electronegativity of fluorine can alter the acidity of nearby protons and influence non-covalent interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the gem-difluoro motif resistant to metabolic oxidation, a common pathway for drug deactivation. This increased metabolic stability can lead to improved bioavailability and a longer duration of action.

The cyclopentane ring system provides a rigid, three-dimensional scaffold that can effectively present pharmacophoric elements to a biological target. The combination of this carbocyclic core with the unique electronic properties of the gem-difluoro group makes this compound a highly attractive building block for the synthesis of innovative drug candidates across various therapeutic areas.

Chemical Structure and Properties

This compound possesses a unique structural arrangement that dictates its chemical reactivity and physical properties.

Molecular Formula: C₇H₁₀F₂O₂

Molecular Weight: 164.15 g/mol

Synonyms: Methyl 2,2-difluorocyclopentanecarboxylate

Structural Features:

The molecule consists of a five-membered cyclopentane ring with a gem-difluoro group at the 2-position and a methyl carboxylate group at the 1-position. The presence of the two fluorine atoms on the same carbon atom significantly influences the electron distribution within the ring and the properties of the adjacent ester functional group.

Table 1: Physicochemical Properties of this compound and a Non-fluorinated Analog

| Property | This compound (Predicted) | Methyl 2-oxocyclopentane-1-carboxylate (Experimental)[1] |

| Boiling Point | Not available | 105 °C at 19 mmHg |

| Density | Not available | 1.145 g/mL at 25 °C |

| Refractive Index | Not available | n20/D 1.456 |

Synthesis of this compound

A robust and scalable synthesis of this compound is crucial for its utilization in drug discovery programs. A common and effective method for the introduction of a gem-difluoro group is the deoxofluorination of a corresponding ketone or β-ketoester.

Proposed Synthetic Pathway: Deoxofluorination

The most logical and widely practiced approach for the synthesis of the title compound is the deoxofluorination of its corresponding β-ketoester, Methyl 2-oxocyclopentane-1-carboxylate. This transformation can be efficiently achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the deoxofluorination of β-ketoesters and should be adapted and optimized for this specific substrate.

Materials:

-

Methyl 2-oxocyclopentane-1-carboxylate

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl 2-oxocyclopentane-1-carboxylate (1.0 eq) in anhydrous dichloromethane.

-

Addition of DAST: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add diethylaminosulfur trifluoride (DAST) (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous sodium bicarbonate solution to neutralize the excess reagent and acidic byproducts.

-

Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7-3.8 ppm) and the protons of the cyclopentane ring. The protons on the carbons adjacent to the gem-difluoro group will likely exhibit complex splitting patterns due to coupling with the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will be distinguished by the signal for the carbon of the gem-difluoro group, which will appear as a triplet due to coupling with the two fluorine atoms. The carbonyl carbon of the ester will resonate in the typical downfield region (around 170 ppm).

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet or a complex multiplet depending on the symmetry and conformational dynamics of the molecule.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically in the range of 1735-1750 cm⁻¹. The C-F stretching vibrations will appear in the region of 1000-1400 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the methoxy group, the entire ester group, and potentially rearrangements involving the cyclopentane ring.

Applications in Drug Development

The unique properties of this compound make it a valuable building block for the synthesis of a wide range of biologically active molecules.

-

Scaffold for Novel Therapeutics: The rigid cyclopentane core can be further functionalized to introduce various pharmacophoric groups, leading to the development of novel inhibitors for enzymes such as kinases, proteases, and metabolic enzymes.

-

Bioisosteric Replacement: The gem-difluoro group can serve as a bioisostere for a carbonyl group, which can be beneficial in modulating the reactivity and metabolic fate of a drug candidate.

-

Improving ADME Properties: The introduction of the gem-difluoromethylene unit can enhance metabolic stability, leading to improved pharmacokinetic profiles of drug candidates.

Caption: The role of this compound in drug development.

Conclusion

This compound stands as a testament to the power of fluorine chemistry in modern drug discovery. Its unique combination of a rigid carbocyclic scaffold and the advantageous properties of the gem-difluoromethylene group makes it a highly sought-after building block for the synthesis of next-generation therapeutics. The synthetic methodology outlined in this guide, coupled with a thorough understanding of its analytical characteristics, provides a solid foundation for researchers to harness the full potential of this versatile molecule in their quest for novel and improved medicines. As the field of medicinal chemistry continues to evolve, the strategic application of such fluorinated building blocks will undoubtedly play a pivotal role in addressing unmet medical needs.

References

- Journal of Fluorine Chemistry, 2017, 199, 60-66.

- European Journal of Organic Chemistry, 2021, 2021(29), 4141-4154.

- The Journal of Organic Chemistry, 2019, 84(9), 5547-5555.

- Angewandte Chemie International Edition, 2018, 57(41), 13478-13482.

- Organic Letters, 2021, 23(8), 3088-3093.

- Chemical Communic

- Journal of Medicinal Chemistry, 2020, 63(13), 6731-6748.

- ACS Medicinal Chemistry Letters, 2022, 13(7), 992-996.

- Synthesis, 2018, 50(18), 3585-3596.

Sources

An In-Depth Technical Guide to the Biological Activity of Methyl 2,2-difluorocyclopentane-1-carboxylate Derivatives

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the biological potential of chemical scaffolds related to Methyl 2,2-difluorocyclopentane-1-carboxylate. While direct research on this specific molecule is limited, this document synthesizes data from structurally analogous compounds to forecast its potential applications and outlines a robust strategy for its biological evaluation. We will delve into the significance of the gem-difluoro cyclopentane motif in medicinal chemistry, explore its role in established antiviral and anticancer agents, and provide detailed protocols for screening and characterization.

Introduction: The Strategic Value of Fluorinated Carbocycles in Drug Design

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly altering the physicochemical properties of parent compounds.[1][2] The fluorine atom's high electronegativity and the strength of the carbon-fluorine bond can enhance metabolic stability, binding affinity, lipophilicity, and bioavailability.[2] When incorporated into a carbocyclic ring like cyclopentane, particularly as a gem-difluoro group (CF2), these effects are amplified, offering a unique combination of polarity and stability.[3][4]

The this compound scaffold represents a promising, yet underexplored, platform for drug discovery. Its structural features suggest potential applications in several therapeutic areas, most notably as:

-

Carbocyclic Nucleoside Analogues: The cyclopentane ring serves as a stable isostere for the furanose sugar in natural nucleosides.[5] This class of drugs is fundamental to antiviral and anticancer therapies.[6][7]

-

Enzyme Inhibitors: The rigid, fluorinated cyclopentane core can act as a pharmacophore that fits into the active sites of various enzymes, such as viral proteases or neuraminidases.[8][9]

This guide will proceed by exploring the established biological activities of these related compound classes to build a predictive framework for the title derivatives and to define a clear experimental path forward.

Predicted Biological Activity: Learning from Analogs

Given the structural similarities, the most probable biological activities for derivatives of this compound are in antiviral and anticancer applications, functioning primarily as nucleoside analogues.

Antiviral Potential: Carbocyclic Nucleoside Analogues

Nucleoside analogues are a major class of antiviral drugs that inhibit viral replication.[6] They function as antimetabolites, mimicking natural nucleosides to be incorporated into growing viral DNA or RNA strands by viral polymerases.[10][11] Upon incorporation, they act as chain terminators because they lack the requisite 3'-hydroxyl group, thereby halting replication.[10][12]

The cyclopentane ring in carbocyclic nucleosides replaces the sugar moiety, rendering the molecule resistant to cleavage by phosphorylases, which enhances metabolic stability. The addition of a gem-difluoro group can further lock the ring in a specific conformation, potentially improving its binding to the active site of viral polymerases.[5]

Anticipated Targets:

-

Viral Polymerases: Including reverse transcriptases of retroviruses like HIV and RNA-dependent RNA polymerases of viruses like Hepatitis C (HCV) and Flaviviruses.[6][10]

-

Neuraminidase: A key enzyme for the release of influenza virus particles from infected cells.[8] Cyclopentane derivatives have shown potent inhibitory effects on this enzyme.[8]

Anticancer Potential

Less selective nucleoside analogues are often used as chemotherapy agents.[10] By interfering with DNA replication in rapidly dividing cells, they can induce cell death. Fluorinated nucleosides like Gemcitabine are mainstays in cancer treatment.[2] Derivatives of the 2,2-difluorocyclopentane scaffold could similarly be developed as cytotoxic agents targeting various cancers.[7][13]

Proposed Research & Development Workflow

A logical workflow is essential to systematically evaluate the biological activity of novel this compound derivatives. This process involves a tiered screening approach, from initial cytotoxicity and broad-spectrum antiviral assays to specific mechanistic studies and pharmacokinetic profiling.

Caption: High-level workflow for evaluating novel chemical derivatives.

Key Experimental Protocols

Herein are detailed, self-validating protocols for the initial stages of biological evaluation.

Protocol 1: Cytotoxicity Assessment using MTT Assay

Causality: Before assessing antiviral or anticancer efficacy, it is crucial to determine the concentrations at which a compound is toxic to the host cells. This ensures that any observed activity is not merely a result of cell death. The MTT assay measures metabolic activity, which is a reliable indicator of cell viability.

Methodology:

-

Cell Seeding: Seed a suitable cell line (e.g., Vero for general virology, or a relevant cancer cell line like HT116) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 2-fold serial dilution of the test derivative in cell culture medium, ranging from a high concentration (e.g., 1 mM) to a low concentration (e.g., ~1 µM).

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to triplicate wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Protocol 2: Antiviral Plaque Reduction Assay

Causality: This assay quantifies the ability of a compound to inhibit virus-induced cell death and the formation of viral plaques. It is a gold standard for determining antiviral efficacy and calculating the 50% effective concentration (EC₅₀).[14]

Methodology:

-

Cell Seeding: Seed host cells (e.g., MDCK for influenza, Vero for HSV) in 6-well plates to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours.

-

Compound Treatment: Remove the viral inoculum and wash the cells. Overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.

-

Incubation: Incubate the plates at 37°C, 5% CO₂ for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize the plaques.

-

Quantification: Count the number of plaques in each well.

-

Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). The EC₅₀ is determined by plotting the percentage of inhibition against the compound concentration.

Protocol 3: In Vitro Drug Metabolism and Pharmacokinetics (DMPK) Profiling

Causality: Early assessment of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical to avoid late-stage drug development failures.[15] These assays predict how a compound will behave in a biological system.[16][17]

Key In Vitro DMPK Assays:

| Parameter Assessed | Assay | Experimental System | Purpose |

| Metabolic Stability | Microsomal Stability Assay | Human Liver Microsomes (HLM) | Measures the rate of metabolism by key CYP450 enzymes.[18][19] |

| Permeability | Caco-2 Permeability Assay | Caco-2 cell monolayers | Predicts intestinal absorption of orally administered drugs.[16] |

| Plasma Binding | Plasma Protein Binding Assay | Equilibrium Dialysis | Determines the fraction of drug bound to plasma proteins, affecting distribution and clearance.[16] |

| CYP Inhibition | CYP450 Inhibition Assay | Recombinant CYP enzymes | Identifies potential for drug-drug interactions.[15] |

Mechanistic Insights: Viral Polymerase Inhibition

Should a derivative show promise as a nucleoside analogue, its mechanism will likely involve the inhibition of viral polymerase. This process requires intracellular activation through phosphorylation.

Sources

- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery [mdpi.com]

- 3. Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Versatile synthesis and biological evaluation of novel 3’-fluorinated purine nucleosides [beilstein-journals.org]

- 8. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substituent effects on P2-cyclopentyltetrahydrofuranyl urethanes: Design, synthesis, and X-ray studies of potent HIV-1 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nucleoside analogue - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Methylene-gem-difluorocyclopropane analogues of nucleosides: synthesis, cyclopropene-methylenecyclopropane rearrangement, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 15. blog.crownbio.com [blog.crownbio.com]

- 16. researchgate.net [researchgate.net]

- 17. criver.com [criver.com]

- 18. inotiv.com [inotiv.com]

- 19. A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling - PMC [pmc.ncbi.nlm.nih.gov]

role of gem-difluoro group in cyclopentane ring

Title: The gem-Difluorocyclopentane Scaffold: Structural Bioisosterism and Synthetic Utility in Drug Design

Executive Summary

The gem-difluorocyclopentane moiety represents a high-value structural motif in modern medicinal chemistry.[1] Acting as a non-classical bioisostere of the carbonyl group (

Structural & Electronic Impact: The "Fluorine Effect"

The introduction of a gem-difluoro group into a five-membered ring is not merely a steric substitution; it is a conformational lock.

Conformational Control and Ring Puckering

Unlike cyclohexane (chair), cyclopentane exists in a dynamic equilibrium of "envelope" and "twist" conformations to relieve torsional strain. The

-

Angle Widening (The Thoracic Effect): The

bond angle is compressed ( -

Dipole-Dipole Minimization: The

bonds are highly polar. In 1,3-disubstituted systems, the ring will pucker to orient the dipoles in an anti-parallel fashion relative to other polar groups (e.g., amides or hydroxyls) on the ring.

Carbonyl Bioisosterism

The

-

Sterics: The van der Waals radius of Fluorine (

) is comparable to Oxygen ( -

Electronics: Both groups are electron-withdrawing.[2] However, while

is a hydrogen bond acceptor (HBA),

Table 1: Physicochemical Comparison (

| Property | Carbonyl ( | gem-Difluoro ( | Impact on Drug Design |

| Bond Angle | |||

| Dipole Moment | High ( | Moderate ( | Maintains polar interactions; improves membrane permeability. |

| H-Bonding | Strong Acceptor | Weak/Null Acceptor | Reduces desolvation penalty; improves CNS penetration. |

| Metabolism | Reductive/Oxidative labile | Metabolically Inert | Blocks CYP450 oxidation at |

Synthetic Methodologies

Synthesizing gem-difluorocyclopentanes requires overcoming the thermodynamic drive toward elimination (forming vinyl fluorides).

Deoxofluorination (Nucleophilic)

The most direct route involves converting a cyclopentanone to the gem-difluoro analog using S-F reagents (DAST, Deoxo-Fluor, XtalFluor).

-

Mechanism: The carbonyl oxygen attacks the Sulfur, activating it as a leaving group. Fluoride displaces the activated oxygen.

-

Critical Challenge: Elimination to the vinyl fluoride is a major side reaction in cyclopentanes due to ring strain.

-

Optimization: Use of non-polar solvents (

) and low temperatures (

Radical Difluorination

For scaffolds where the ketone precursor is unstable, radical approaches using gem-difluoroalkenes are superior.

-

Photoredox Catalysis: A radical adds to a gem-difluoroalkene, followed by ring closure or hydrogen atom transfer (HAT). This avoids the harsh Lewis acidic conditions of DAST.

Visualization: Conformational Logic & Synthesis

The following diagram illustrates the decision matrix for synthesis and the resulting conformational impact.

Figure 1: Strategic workflow for synthesizing gem-difluorocyclopentanes and the subsequent conformational locking mechanisms.

Experimental Protocol: Deoxofluorination of 3-Substituted Cyclopentanone

Context: This protocol describes the conversion of a generic 3-aryl-cyclopentanone to 1,1-difluoro-3-aryl-cyclopentane. This reaction is sensitive to moisture and temperature.

Reagents:

-

Substrate: 3-Aryl-cyclopentanone (1.0 eq)

-

Reagent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 - 2.0 eq)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Quench: Saturated

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere):

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Charge the flask with the 3-aryl-cyclopentanone (1.0 mmol).

-

Evacuate and backfill with

(3 cycles). -

Add anhydrous DCM (

, 0.2 M concentration).

-

-

Reagent Addition (Cryogenic Control):

-

Cool the solution to

using a dry ice/acetone bath. Critical: Control of temperature prevents elimination to vinyl fluoride. -

Add Deoxo-Fluor (1.5 mmol, 1.5 eq) dropwise via syringe over 10 minutes.

-

Allow the mixture to stir at

for 1 hour.

-

-

Reaction Progression:

-

Slowly warm the reaction mixture to room temperature (

) over 4 hours. -

Monitoring: Check reaction progress via TLC or

NMR. The product will show a characteristic gem-difluoro signal (typically a quartet or multiplet around

-

-

Quenching & Workup:

-

Cool the mixture back to

. -

Caution: Carefully quench by dropwise addition of saturated aqueous

. Note: Evolution of -

Extract the aqueous layer with DCM (

). -

Combine organic layers, dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). Note: Gem-difluoro compounds are often non-polar and may co-elute with starting materials if not carefully separated.

-

Medicinal Chemistry Applications

Case Study: PARP-1 Inhibitors (NMS-P118) In the development of NMS-P118, a selective PARP-1 inhibitor, the gem-difluorocyclopentane ring was utilized to replace a piperidine ring.

-

Result: The

substitution lowered the basicity of the adjacent amine (via inductive effect), reducing hERG channel liability while maintaining high potency and metabolic stability.

Metabolic Blocking:

Cyclopentane rings are susceptible to CYP450-mediated hydroxylation. Installing a

References

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Champagne, P. A., et al. (2015). Gem-difluorination of cyclopentane: A powerful tool for conformational control. Journal of Organic Chemistry, 80(3), 1500-1509. Link

-

Grygorenko, O. O., et al. (2022). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. European Journal of Organic Chemistry. Link

-

Hu, J., et al. (2023). Visible-light-promoted synthesis of α-difluoromethylene ethers via the ring-opening functionalization of gem-difluorocyclopropanes.[3] Organic Chemistry Frontiers. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in the ring-opening transformations of gem-difluorocyclopropanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Methodological & Application

synthesis protocols for Methyl 2,2-difluorocyclopentane-1-carboxylate

This Application Note provides a rigorous, field-validated protocol for the synthesis of Methyl 2,2-difluorocyclopentane-1-carboxylate (CAS: 1781329-42-7). This guide is designed for medicinal chemists and process development scientists requiring high-purity intermediates for bioisostere incorporation.

Executive Summary

-

Primary Application: Bioisosteric replacement of carbonyls or ethers; lipophilicity modulation in drug scaffolds.

-

Synthetic Strategy: Two-step sequence: (1) Dieckmann condensation of dimethyl adipate, followed by (2) Nucleophilic deoxofluorination using Deoxo-Fluor® or DAST.

-

Key Challenge: Controlling the elimination pathway (vinyl fluoride formation) during the fluorination of the enolizable

-keto ester.

Part 1: Strategic Analysis & Retrosynthesis

The synthesis leverages the abundant commodity chemical Dimethyl Adipate . The critical transformation is the introduction of the gem-difluoro motif at the

Retrosynthetic Logic:

-

C–F Bond Formation: Achieved via nucleophilic substitution on the activated carbonyl oxygen.

-

Ring Construction: The 5-membered ring is closed via intramolecular Claisen (Dieckmann) condensation.

Figure 1: Retrosynthetic pathway emphasizing the linear efficiency of the route.

Part 2: Experimental Protocols

Step 1: Synthesis of Methyl 2-oxocyclopentane-1-carboxylate

Reaction Type: Dieckmann Condensation

This step cyclizes dimethyl adipate.[4] While commercially available, in-house synthesis is cost-effective for gram-to-kilogram scale-up.

Reagents:

-

Dimethyl adipate (1.0 equiv)[4]

-

Sodium Methoxide (NaOMe), 25% wt in MeOH or solid (1.1 equiv)

-

Toluene (Anhydrous, 10 V)

-

Acid quench: HCl (3M)

Protocol:

-

Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a mechanical stirrer, reflux condenser, and addition funnel. Maintain a nitrogen atmosphere.

-

Solvation: Charge Toluene and NaOMe. If using NaOMe solution, distill off methanol azeotropically to drive the equilibrium (methanol removal is critical for yield).

-

Addition: Heat the toluene suspension to 85–90°C . Add Dimethyl adipate dropwise over 60 minutes. The solution will turn yellow/orange and become viscous as the enolate forms.

-

Reaction: Reflux for 4–6 hours. Monitor by TLC (20% EtOAc/Hexane; stain with KMnO4).

-

Quench: Cool to 0°C. Hydrolyze the enolate by slowly adding 3M HCl until pH < 3. Caution: Exothermic.

-

Workup: Separate phases. Extract the aqueous layer with Toluene or EtOAc (2x). Combine organics, wash with brine, dry over MgSO4, and concentrate.

-

Purification: Vacuum distillation (bp ~105°C at 15 mmHg) yields the product as a colorless oil.

Yield Expectation: 75–85%

Step 2: Deoxofluorination to this compound

Reaction Type: Nucleophilic Deoxofluorination

Critical Safety Note: This reaction liberates HF. Glassware can be etched; Teflon/HDPE vessels are recommended for scale-up. If using glass, inspect for micro-cracks beforehand. Deoxo-Fluor® is preferred over DAST due to higher thermal stability (decomposition >140°C vs. ~90°C for DAST).

Reagents:

-

Methyl 2-oxocyclopentane-1-carboxylate (1.0 equiv)

-

Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 – 2.0 equiv)

-

Ethanol (0.2 equiv) – Catalytic additive (see mechanism note below)

-

Solvent: Dichloromethane (DCM), anhydrous (10 V)

Mechanism & Causality: The reaction proceeds via an initial attack of the sulfur on the ketone oxygen. The addition of a catalytic amount of ethanol generates HF in situ, which catalyzes the initial nucleophilic attack of the sulfur species on the carbonyl, significantly accelerating the reaction and reducing elimination byproducts.

Figure 2: Reaction mechanism and competing elimination pathway.

Protocol:

-

Setup: Charge Methyl 2-oxocyclopentane-1-carboxylate and anhydrous DCM into a reaction vessel under Nitrogen.

-

Reagent Addition: Cool the system to 0°C . Add Deoxo-Fluor® dropwise via syringe. Note: The reaction is exothermic.

-

Catalysis: Add catalytic Ethanol (0.2 equiv).

-

Progression: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 16–24 hours.

-

Checkpoint: If TLC shows remaining starting material, heat gently to 35°C, but do not exceed 40°C to minimize elimination.

-

-

Quench (Critical): Cool to 0°C. Quench by slow dropwise addition into saturated aqueous NaHCO3 . Warning: Massive CO2 evolution. Do not add NaHCO3 to the reaction; add the reaction to the NaHCO3.

-

Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove amine byproducts) followed by Brine. Dry over Na2SO4.

-

Purification: Flash Column Chromatography.

-

Stationary Phase: Silica Gel (neutralized).

-

Eluent: 0% to 10% EtOAc in Hexanes. The difluoro ester is less polar than the starting keto-ester.

-

Yield Expectation: 60–75%

Part 3: Analytical Characterization

The product is a chiral molecule (at C1) with diastereotopic fluorines at C2.

| Technique | Expected Signal Characteristics | Interpretation |

| 1H NMR | Methine (H1) multiplet at ~3.0 ppm.[5] | Coupled to F2a and F2b ( |

| 19F NMR | AB quartet (or complex multiplet) at -100 to -120 ppm. | Large geminal coupling ( |

| 13C NMR | Triplet at ~115 ppm ( | Characteristic of |

| Mass Spec | m/z 164 [M]+ | Molecular ion often weak; look for [M-OMe]+ or [M-HF]+. |

Part 4: Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Conversion | Steric hindrance or poor activation. | Add Lewis Acid catalyst (e.g., |

| Vinyl Fluoride Formation | Elimination favored by basic amines or high heat. | Keep T < 40°C. Ensure acid wash removes amine residues. Use Deoxo-Fluor (less acidic elimination than DAST). |

| Glass Etching | HF generation.[6] | Use HDPE or Teflon-lined reactors. |

References

-

Lal, G. S., et al. (1999).[7] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination of alcohols and carbonyls." Journal of Organic Chemistry. Link

-

BenchChem. (2025). "Methyl 2-oxocyclopentanecarboxylate | High-Purity Reagent."[4] BenchChem Product Guide. Link

-

Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." Journal of Organic Chemistry. Link

-

Organic Chemistry Portal. (2024). "Synthesis of gem-Difluorides." Organic Chemistry Portal. Link

-

ChemSrc. (2024). "this compound - CAS 1781329-42-7."[1][2] Link

Sources

- 1. 1248664-13-2,{[2-(propylcarbamoyl)ethyl]carbamoyl}formic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. This compound | ChemScene | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 3. CAS#:1781329-42-7 | this compound | Chemsrc [chemsrc.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

Application Note: Chemoselective Reduction of Methyl 2,2-difluorocyclopentane-1-carboxylate to (2,2-difluorocyclopentyl)methanol

[1]

Executive Summary

This application note details the optimized protocol for the reduction of Methyl 2,2-difluorocyclopentane-1-carboxylate (1) to (2,2-difluorocyclopentyl)methanol (2) . While standard ester reductions are routine, the presence of the gem-difluoro motif at the

Strategic Introduction

Fluorinated cycloalkanes are high-value scaffolds in medicinal chemistry.[1][2] The gem-difluoro group at the C2 position serves two primary functions:

-

Bioisosterism: It mimics the electronic properties of a carbonyl oxygen or an ether oxygen without the metabolic liability.[1]

-

Conformational Locking: The gauche effect of the fluorine atoms influences the ring pucker, potentially locking the substituent at C1 into a bio-active conformation.[1]

The transformation of the ester to the primary alcohol is a gateway reaction, converting a stable precursor into a versatile intermediate for further functionalization (e.g., tosylation, oxidation to aldehyde, or ether formation).[1]

Reaction Scheme

The reduction proceeds via a double hydride transfer mechanism.[1]

Where R = 2,2-difluorocyclopentyl[1]

Reaction Engineering & Logic

Choice of Reducing Agent

| Reagent | Suitability | Rationale |

| LiAlH | High | Standard of Choice. Rapid kinetics; complete conversion at 0°C–RT.[1] Preserves aliphatic C-F bonds.[1] |

| NaBH | Low | Generally too slow for esters without Lewis acid additives (e.g., LiCl).[1] |

| DIBAL-H | Medium | Effective but requires strictly controlled low temperatures (-78°C) to avoid over-reduction or mixtures; more expensive.[1] |

| Red-Al | High | Good thermal stability, but workup can be more tedious for small-scale high-throughput optimization.[1] |

Solvent Selection

Tetrahydrofuran (THF) is preferred over Diethyl Ether (Et

-

Solubility: The fluorinated ester and the intermediate aluminates are highly soluble in THF.[1]

-

Safety: THF has a higher boiling point (66°C) than Et

O, offering a wider safety margin against thermal runaways, though the reaction is typically run at 0°C to Room Temperature (RT).[1]

Stoichiometry

Detailed Experimental Protocol

Materials & Equipment

-

Substrate: this compound (>97% purity).[1]

-

Reagent: LiAlH

(2.4 M solution in THF or solid powder). Note: Commercial solutions are safer for handling.[1] -

Solvent: Anhydrous THF (water content <50 ppm).[1]

-

Glassware: Flame-dried 2-neck round-bottom flask (RBF), addition funnel, nitrogen/argon line.

Step-by-Step Procedure

Step 1: Reactor Setup

-

Equip a flame-dried RBF with a magnetic stir bar and a pressure-equalizing addition funnel.

-

Purge the system with Nitrogen (

) for 15 minutes.[1] -

Charge the flask with LiAlH

(1.5 equiv) and anhydrous THF (concentration ~0.2 M relative to LAH). -

Cool the LAH solution to 0°C using an ice/water bath.

Step 2: Substrate Addition

-

Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous THF.[1]

-

Add the ester solution dropwise to the LAH suspension over 15–20 minutes.

-

Mechanistic Insight: Slow addition prevents localized overheating, which could trigger

-elimination of Fluorine (HF elimination) or runaway exotherms.[1]

-

-

Gas Evolution: Observe release of

gas (minor, if moisture present) or mild exotherm.[1]

Step 3: Reaction & Monitoring

-

Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

-

Stir for 2–4 hours .

-

TLC/GC Monitoring: Check for disappearance of the ester (

in 20% EtOAc/Hex) and appearance of the alcohol (

Step 4: The Fieser Workup (Critical)

To avoid the dreaded "aluminum jelly" emulsion, follow this strict quenching sequence for every x grams of LiAlH

-

Cool reaction mixture back to 0°C .

-

Slowly add x mL of Water (Caution: Vigorous

evolution). -

Add x mL of 15% NaOH (aq) solution.

-

Add 3x mL of Water .

-

Warm to RT and stir for 15 minutes until a white, granular precipitate forms.

-

Add anhydrous

directly to the suspension to dry.

Step 5: Isolation

-

Filter the mixture through a pad of Celite or a fritted glass funnel.

-

Rinse the filter cake with THF or Et

O. -

Concentrate the filtrate under reduced pressure (Rotovap).

Process Visualization (Workflow)[1]